2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide
Overview
Description
The compound “2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide” is an antipyrine derivative . Antipyrine derivatives are known for their various applications in the field of chemistry .
Synthesis Analysis
This compound can be synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction is heated at 50°C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis
The compound crystallizes in the monoclinic P 2 1 / c space group . The crystal packing of the compound is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds. In addition, C–H⋯π and lone pair⋯π contacts were observed .Chemical Reactions Analysis
The compound’s solid-state structures have been analyzed through Hirshfeld surface analysis, including the evaluation of the different energy frameworks . The molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .Physical And Chemical Properties Analysis
The quantum parameters of the compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Scientific Research Applications
Molecular Structure and Interactions
2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide is a compound with notable molecular characteristics. Studies have focused on its intermolecular interactions, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies reveal significant insights into its molecular structure and interactions, particularly highlighting the role of hydrogen bonds and π-interactions in stabilizing its molecular assemblies (Saeed et al., 2020).
Anticancer Potential
Research has explored the anticancer properties of derivatives of 2-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide. These derivatives have shown promise in inhibiting the growth of cancer cells, particularly in the context of breast cancer. Such findings are pivotal in the development of new therapeutic agents for cancer treatment (Ghorab et al., 2014).
Corrosion Inhibition
This compound and its derivatives have demonstrated effectiveness as corrosion inhibitors. Their application in preventing corrosion in metals, particularly carbon steel, in acidic environments, is of significant interest in material science and engineering. The understanding of their adsorption behavior and inhibition efficiency is critical for industrial applications (Tawfik, 2015).
Structural Analysis
The structural study of this compound and its derivatives, such as Schiff base derivatives, has provided valuable insights into their chemical behavior. This includes an understanding of their hydrogen-bonding motifs and molecular conformations, which are essential for predicting their reactivity and interactions with other molecules (Mnguni & Lemmerer, 2015).
Bioactivity
There is ongoing research into the bioactive potential of these compounds, particularly in their antimicrobial properties. This area of study is crucial for developing new pharmaceutical agents with potential applications in treating various infections (Asiri & Khan, 2010).
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to modulation of various biochemical pathways, resulting in therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability and pharmacokinetics.
Result of Action
Based on the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-4-12(16)14(20)17-13-10(2)18(3)19(15(13)21)11-8-6-5-7-9-11/h5-9,12H,4H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLGQRKMKXCTMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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